molecular formula C22H24N6O2 B10920553 6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920553
M. Wt: 404.5 g/mol
InChI Key: SHPVDBDVHKDQGN-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.

    Formation of the pyridine ring: The pyrazole ring is then fused with a pyridine ring through a series of cyclization reactions.

    Introduction of substituents: The various substituents, such as the methoxyphenyl and methyl groups, are introduced through substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Compounds with a similar pyrazolopyridine core structure.

    Phenylpyrazoles: Compounds containing a phenyl group attached to a pyrazole ring.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl substituent.

Uniqueness

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of substituents and the resulting chemical properties

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-14-12-24-28(13-14)10-9-23-22(29)18-11-19(16-5-7-17(30-4)8-6-16)25-21-20(18)15(2)26-27(21)3/h5-8,11-13H,9-10H2,1-4H3,(H,23,29)

InChI Key

SHPVDBDVHKDQGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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